

Application Notes and Protocols for Ceftriaxone Sodium Salt in Cell Culture

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Compound of Interest

Compound Name: Ceftriaxone sodium salt

Cat. No.: B15604573

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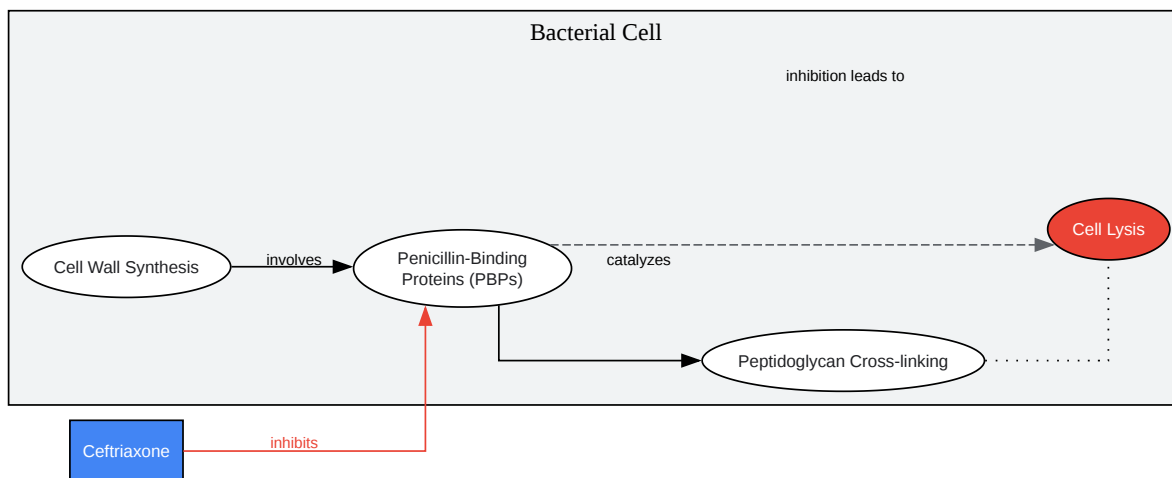
For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftriaxone sodium salt is a third-generation cephalosporin antibiotic with broad-spectrum activity against Gram-positive and Gram-negative bacteria. Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs), leading to cell lysis^{[1][2][3][4][5]}. While its primary use is in clinical settings, **ceftriaxone sodium salt** can also be a valuable tool in cell culture to prevent or control bacterial contamination. This document provides detailed application notes and protocols for the use of **ceftriaxone sodium salt** in a research setting, with a focus on maintaining cell culture integrity.

Mechanism of Action

Ceftriaxone belongs to the β -lactam family of antibiotics. It selectively and irreversibly inhibits the transpeptidase enzymes (PBPs) responsible for the cross-linking of peptidoglycan chains in the bacterial cell wall. This disruption of the cell wall's structural integrity leads to bacterial cell death^{[1][2][3][4]}.



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Caption: Mechanism of action of Ceftriaxone.

Data Presentation

Solubility and Stability

Ceftriaxone sodium salt is a white to yellowish-orange crystalline powder that is readily soluble in water and sparingly soluble in methanol[5][6]. The stability of ceftriaxone solutions is dependent on the diluent, concentration, and storage temperature.

Diluent	Concentration (mg/mL)	Storage Temperature	Stability	Reference(s)
Sterile Water	100	25°C	3 days	[7]
Sterile Water	100	4°C	10 days	[7]
Dextrose 5%	100	25°C	3 days	[7]
Dextrose 5%	100	4°C	10 days	[7]
0.9% NaCl	100	25°C	3 days	[7]
0.9% NaCl	100	4°C	10 days	[7]
Cell Culture Media (general)	Not specified	37°C	Degradation observed within 20-24 hours	[1][8]

Note: It is recommended to prepare fresh solutions for cell culture use and to minimize storage time at 37°C.

Cytotoxicity Data

The cytotoxic effects of ceftriaxone on mammalian cells are concentration-dependent. It is crucial to use a concentration that is effective against bacteria without significantly impacting the viability of the cultured cells.

Cell Line	Assay	Concentration	Effect	Reference(s)
Human Bone Progenitor Cells	LDH Assay	> 15,000 mg/L	Cytotoxic effect observed after 24h and 48h	[2]
Human Bone Progenitor Cells	PrestoBlue Assay	> 500 mg/L	Subtoxic effects observed after 10 days	[2]
JB6 P+ mouse epidermal cells	MTS Assay	Up to 2000 µM	No cytotoxicity observed at 24h or 48h	[1]
A549, H520, H1650 (Lung Cancer)	Anchorage-independent growth	500 µM	Suppression of growth	[4]
BV2 (Microglia)	CCK-8 Assay	900 µM	No toxic effect on cell viability	[9]
C8-D1A (Astrocyte)	CCK-8 Assay	900 µM	No toxic effect on cell viability	[9]

Note: Specific cytotoxicity should be determined for the cell line of interest as sensitivity can vary.

Experimental Protocols

Preparation of Sterile Ceftriaxone Sodium Salt Stock Solution

This protocol describes the preparation of a 100 mg/mL stock solution.



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Caption: Workflow for preparing sterile Ceftriaxone stock solution.

Materials:

- **Ceftriaxone Sodium Salt** (sterile, for injection grade)[10]
- Sterile, nuclease-free water or phosphate-buffered saline (PBS)
- Sterile 0.22 µm syringe filter
- Sterile conical tubes or cryovials

Procedure:

- In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of **ceftriaxone sodium salt** powder.
- Dissolve the powder in sterile water or PBS to a final concentration of 100 mg/mL.
- Vortex gently until the powder is completely dissolved. The solution should be a light yellow to amber color[5][6].
- Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
- Aliquot the sterile stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.
- Label the aliquots clearly with the name of the compound, concentration, and date of preparation.
- Store the aliquots at -20°C for long-term storage.

Recommended Working Concentration for Contamination Prevention

While a universally established concentration for preventing contamination in all cell lines does not exist, a general starting point can be extrapolated from available data. Based on cytotoxicity studies, a concentration of up to 100 µg/mL (100 mg/L) appears to be non-toxic for

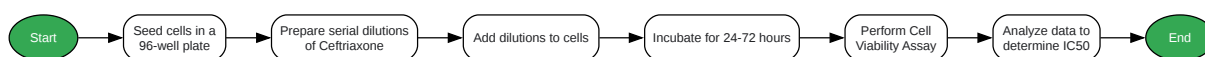
human bone progenitor cells[1]. However, for routine prevention of bacterial contamination, a lower concentration is often sufficient and preferable to minimize any potential off-target effects.

Recommended Starting Concentration: 10-50 µg/mL

It is strongly recommended to perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific cell line.

Protocol for Determining Optimal Working Concentration

This protocol outlines a method to determine the highest non-toxic concentration of ceftriaxone for a specific cell line using a cell viability assay (e.g., MTT, XTT, or a luciferase-based assay).



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Caption: Experimental workflow for determining Ceftriaxone cytotoxicity.

Materials:

- Your mammalian cell line of interest
- Complete cell culture medium
- Sterile 96-well plates
- **Ceftriaxone sodium salt** stock solution (100 mg/mL)
- Cell viability assay kit (e.g., MTT, XTT, CellTiter-Glo®)
- Plate reader

Procedure:

- Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
- Allow the cells to adhere overnight.
- Prepare a series of dilutions of the ceftriaxone stock solution in complete cell culture medium. A suggested range is from 0 $\mu\text{g/mL}$ (control) to 1000 $\mu\text{g/mL}$.
- Remove the old medium from the cells and replace it with the medium containing the different concentrations of ceftriaxone.
- Incubate the plate for a period that is relevant to your experimental needs (e.g., 24, 48, or 72 hours).
- At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.
- Read the plate on a plate reader at the appropriate wavelength.
- Calculate the percentage of cell viability for each concentration relative to the untreated control.
- Plot the results and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth). Select a working concentration for contamination prevention that is well below the IC₅₀ and shows minimal to no cytotoxicity (e.g., >95% viability).

Potential for Assay Interference

It is important to be aware that any compound added to cell culture has the potential to interfere with downstream assays.

- MTT/XTT Assays: These assays rely on the reduction of a tetrazolium salt by cellular dehydrogenases. Compounds that have reducing properties or that affect cellular metabolism can interfere with these assays. While direct interference by ceftriaxone has not been widely reported, it is good practice to include a "no-cell" control with ceftriaxone at the working concentration to check for any direct reduction of the assay reagent.

- **Luciferase Assays:** Luciferase-based reporter assays can be inhibited by a variety of small molecules. Some compounds can act as direct inhibitors of the luciferase enzyme, while others can stabilize the enzyme, leading to an increase in the luminescent signal. If you are using a luciferase reporter system, it is advisable to perform a control experiment to assess any potential effects of ceftriaxone on the luciferase activity in your specific system.

Conclusion

Ceftriaxone sodium salt can be an effective antibiotic for controlling bacterial contamination in cell culture. However, its use should be carefully considered and optimized for each specific cell line and experimental context. By following the protocols outlined in this document, researchers can determine a safe and effective working concentration of ceftriaxone to maintain the integrity of their cell cultures and the reliability of their experimental results. Good aseptic technique remains the primary and most important method for preventing contamination.

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